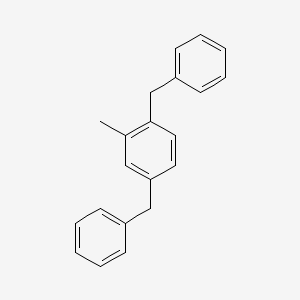
2,5-Dibenzyltoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzyl groups attached to a toluene molecule at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar alkylation processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Ru/Al2O3 catalyst, high pressure (50 bar), and temperatures between 120°C and 200°C.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Hydrogenation: Saturated derivatives of this compound.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to reversibly absorb and release hydrogen. .
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Research: It is used in studies involving catalytic hydrogenation and oxidation reactions to understand reaction mechanisms and optimize catalyst performance.
Mécanisme D'action
The mechanism of action of 2,5-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen in the presence of a catalyst, forming hydrogenated derivatives. Upon dehydrogenation, hydrogen is released, and the original compound is regenerated. This process is facilitated by catalysts such as Ru/Al2O3, which enhance the reaction kinetics and efficiency .
Comparaison Avec Des Composés Similaires
Dibenzyltoluene (DBT): A general term for compounds with benzyl groups attached to a toluene molecule.
Benzyltoluene: Compounds with a single benzyl group attached to a toluene molecule.
Benzylbenzyltoluene: Compounds with benzyl groups attached to both the central and side aromatic rings of toluene.
Uniqueness: 2,5-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its ability to act as an efficient hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage applications .
Propriétés
Numéro CAS |
56310-11-3 |
|---|---|
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,4-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clé InChI |
INLIRICAUXXHSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


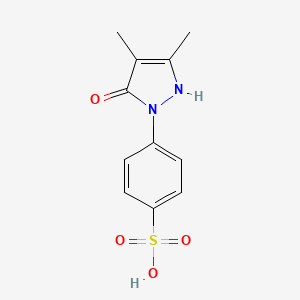

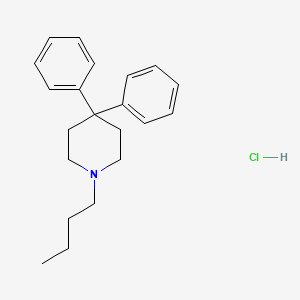
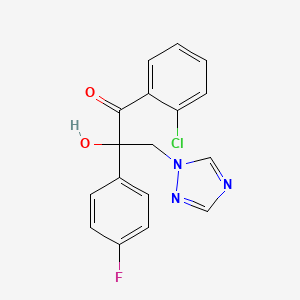


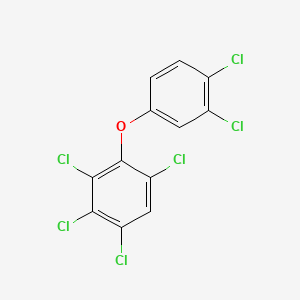


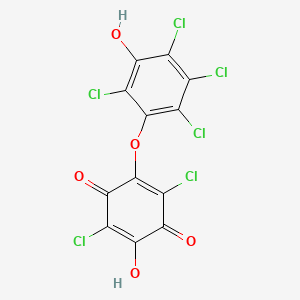
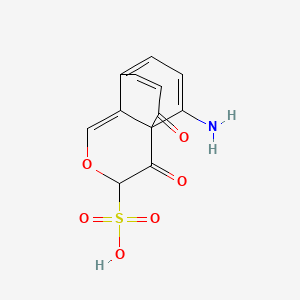
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)


